4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide
Description
This compound is a highly substituted sulfonamide derivative featuring:
- A benzenesulfonyl group linked to a pyridine ring with 3-chloro-5-(trifluoromethyl) substituents.
- A butanamide backbone connected to a phenyl ring substituted with 3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxy groups.
Key structural attributes include:
- Molecular complexity: High molecular weight due to multiple halogenated and fluorinated substituents.
- Hydrogen-bonding motifs: Sulfonamide (-SO₂NH-) and amide (-CONH-) groups enhance solubility and target binding.
Properties
IUPAC Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19Cl2F6N3O4S/c29-20-13-18(7-8-22(20)43-25-11-6-16(14-37-25)27(31,32)33)39-24(40)10-9-23(44(41,42)19-4-2-1-3-5-19)26-21(30)12-17(15-38-26)28(34,35)36/h1-8,11-15,23H,9-10H2,(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUFCFIYFOXXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19Cl2F6N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide (CAS Number: 338420-80-7) is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl and benzenesulfonyl groups, suggests significant biological activity, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : C19H19ClF3N3O3S
- Molecular Weight : 461.9 g/mol
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances binding affinity through strong interactions with active sites, while the trifluoromethyl groups improve selectivity and potency against various biological targets.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to amino acid catabolism.
- Receptor Modulation : It may also act on neurotransmitter receptors, influencing signaling pathways in neurological contexts.
In Vitro Studies
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibitory activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. For instance, BAY-069, a related compound, has shown high selectivity and cellular activity against BCAT1/2 enzymes .
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| BAY-069 | BCAT1/2 | 0.25 | High |
| 4-(benzenesulfonyl)-... | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds against certain biological targets. SAR studies suggest that modifications to the phenolic and pyridine rings can significantly influence biological activity .
Case Studies
- Cancer Research : A study evaluating the effects of similar compounds on cancer cell lines demonstrated that inhibitors targeting BCATs could reduce tumor growth by altering amino acid metabolism .
- Neuropharmacology : Research on related trifluoromethyl-containing compounds has revealed their potential in modulating serotonin uptake, suggesting a role in treating mood disorders .
Scientific Research Applications
While comprehensive data tables and well-documented case studies regarding the applications of "4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide" are not available within the provided search results, information related to the compound and similar compounds can be extracted.
Basic Information
- IUPAC Name: 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide
- Molecular Formula: C28H19Cl2F6N3O4S
- Molecular Weight: 678.4 g/mol
- CAS Registry Number: 338407-43-5
- Synonyms: The compound is also known as 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(phenylsulfonyl)butanamide .
Related Compounds and Research
- Pyridine-4-carbohydrazide Derivative: N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide, a related compound, has a molecular formula of C20H10ClF9N4O4S and a molecular weight of 608.8 .
- Semicarbazide Detection: Research exists on methods for detecting semicarbazide (SEM), a metabolite of nitrofurazone, utilizing chromatographic techniques . This highlights the importance of analytical methods in detecting and quantifying compounds with similar structural features .
- Volatile Organic Compounds (VOCs) Analysis: Studies on VOCs mention various analytical techniques like GC-MS and mass spectrometry, which could potentially be adapted for the analysis of the target compound .
- Isoxazole Derivative: US8598087B2 discusses a crystalline form of a related isoxazole compound, which may provide insights into the solid-state properties and formulations of similar compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs with Pyridine and Sulfonamide Moieties
Several compounds share structural features with the target molecule, particularly pyridine rings , sulfonamide groups , and trifluoromethyl substituents :
2.2 Key Differences and Implications
- Substituent Diversity : The target compound includes a butanamide chain absent in simpler sulfonamide analogs (e.g., ), which may enhance pharmacokinetic properties (e.g., oral bioavailability).
- Halogenation : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is recurrent in analogs (), but its combination with a bis-trifluoromethylpyridinyloxy phenyl group in the target compound is unique, likely increasing lipophilicity and metabolic stability.
- Synthetic Complexity : The target molecule’s multi-step synthesis (e.g., sulfonylation, amidation) contrasts with simpler analogs synthesized via single-step reactions (e.g., pyridine sulfonylation in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
